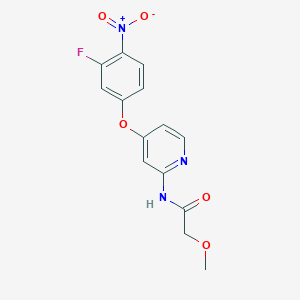![molecular formula C13H37ClO3Si5 B12105075 [Tris(trimethylsiloxy)silylethyl]dimethylchlorosilane](/img/structure/B12105075.png)
[Tris(trimethylsiloxy)silylethyl]dimethylchlorosilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[Tris(trimethylsiloxy)silylethyl]dimethylchlorosilane is an organosilicon compound with the molecular formula C13H37ClO3Si5 and a molecular weight of 417.31 g/mol . This compound is known for its unique structure, which includes a silicon atom bonded to three trimethylsiloxy groups, a silylethyl group, and a dimethylchlorosilane group. It is commonly used in various industrial and research applications due to its reactivity and versatility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [Tris(trimethylsiloxy)silylethyl]dimethylchlorosilane typically involves the reaction of chlorodimethylsilylethyltrichlorosilane with trimethylsilanol under controlled conditions . The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture from interfering with the reaction. The reaction mixture is heated to a specific temperature, often around 85°C, to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves the use of large reactors and precise control of temperature, pressure, and reactant concentrations. The final product is purified through distillation or other separation techniques to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
[Tris(trimethylsiloxy)silylethyl]dimethylchlorosilane undergoes various chemical reactions, including:
Common Reagents and Conditions
Hydrolysis: Water or moisture in the air.
Substitution: Alcohols, amines, and other nucleophiles under anhydrous conditions.
Major Products Formed
Hydrolysis: Silanols and hydrochloric acid.
Substitution: Siloxanes and silanes.
Wissenschaftliche Forschungsanwendungen
[Tris(trimethylsiloxy)silylethyl]dimethylchlorosilane has a wide range of applications in scientific research, including:
Chemistry: Used as a coupling agent for polyimides to silicon metal and as an adhesion promoter for hotmelt adhesives.
Biology: Forms periodic mesoporous silicas, which are used in various biological applications.
Medicine: Utilized in the synthesis of advanced functional materials with potential medical applications.
Wirkmechanismus
The mechanism of action of [Tris(trimethylsiloxy)silylethyl]dimethylchlorosilane involves its reactivity with various substrates. The compound’s silicon atoms can form strong bonds with oxygen, nitrogen, and other elements, making it a versatile reagent in chemical synthesis. The presence of trimethylsiloxy groups enhances its hydrophobicity, allowing it to form highly hydrophobic monolayers on surfaces .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tris(trimethylsilyl)silane
- Tris(trimethylsilyl)phosphate
- Tris(trimethylsilyl)methane
- Tris(trimethylsilyl)germanium hydride
Uniqueness
Compared to similar compounds, [Tris(trimethylsiloxy)silylethyl]dimethylchlorosilane is unique due to its combination of trimethylsiloxy groups and a silylethyl group, which imparts distinct reactivity and properties. Its ability to form strong bonds with various substrates and its hydrophobic nature make it particularly valuable in applications requiring durable and water-resistant coatings .
Eigenschaften
Molekularformel |
C13H37ClO3Si5 |
|---|---|
Molekulargewicht |
417.31 g/mol |
IUPAC-Name |
chloro-dimethyl-[2-tris(trimethylsilyloxy)silylethyl]silane |
InChI |
InChI=1S/C13H37ClO3Si5/c1-18(2,3)15-22(16-19(4,5)6,17-20(7,8)9)13-12-21(10,11)14/h12-13H2,1-11H3 |
InChI-Schlüssel |
LUGNIGZCYCQQJR-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)O[Si](CC[Si](C)(C)Cl)(O[Si](C)(C)C)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


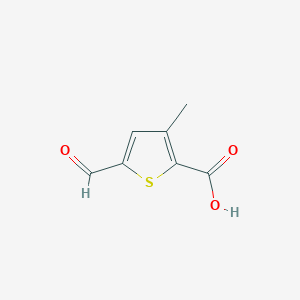
![2-[[2-[(3-amino-3-oxopropyl)amino]-3-methylbutanoyl]amino]-4-methyl-N-phenylpentanamide](/img/structure/B12104996.png)
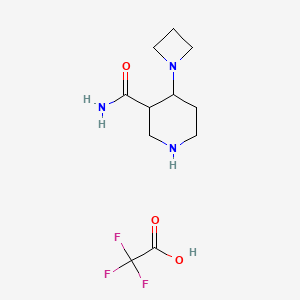
![4-(4-Fluorophenyl)-6-(1-methylethyl)-N,2-diphenyl-5-[2-(tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl)ethyl]-3,7-dioxa-5-azatricyclo[4.1.0.02,4]heptane-1-carboxamide](/img/structure/B12105011.png)
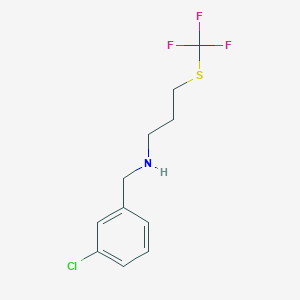
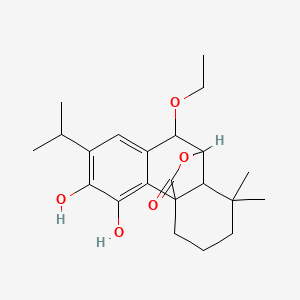
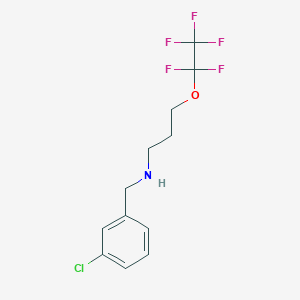
![3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-methyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B12105028.png)

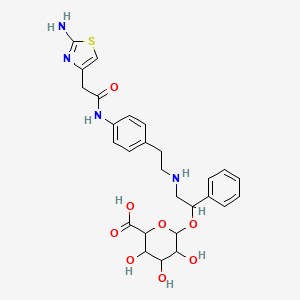
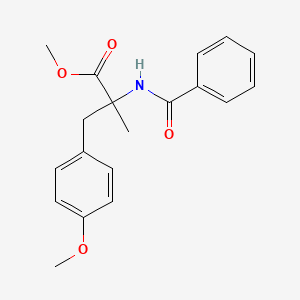

![2-({[4-(Propan-2-yloxy)phenyl]methyl}amino)ethan-1-ol](/img/structure/B12105070.png)
